N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXRUWVRJZCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. Fusion reactions, where aryl amines react with ethyl cyanoacetate without solvents, are commonly used due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with bidentate reagents.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. Reaction conditions often involve solvent-free environments or mild heating to facilitate the reactions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which are valuable in the synthesis of biologically active molecules .
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of various biologically active compounds, which can inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The thieno[2,3-c]pyridine scaffold is common in medicinal chemistry. Key structural analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound enhances polarity and binding to enzymes (e.g., APE1) compared to ethoxycarbonyl in TNF-α inhibitors .
- Bulkiness : Tetramethyl substituents () reduce solubility but improve metabolic stability.
- Bioactivity : The presence of benzothiazole () or furan () shifts activity toward specific targets (e.g., APE1 vs. BET proteins).
Physicochemical Properties
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 284.36 g/mol. The structure features a tetrahydrothieno-pyridine core which is significant for its biological interactions.
This compound is believed to interact with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in multiple cellular processes including inflammation and neurodegeneration. The compound exhibits an IC50 value of 8 nM for GSK-3β inhibition .
- Anti-inflammatory Activity : In models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent .
1. Anti-inflammatory Effects
Research indicates that this compound can effectively suppress inflammatory responses in microglial BV-2 cells. The compound significantly decreased levels of NO and interleukin-6 (IL-6), demonstrating its potential therapeutic role in neuroinflammatory conditions.
2. Neuroprotective Properties
In studies involving tau hyperphosphorylation models, the compound has shown neuroprotective effects. This suggests a dual role in both inhibiting inflammation and protecting neuronal health against degenerative processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| GSK-3β Inhibition | IC50 = 8 nM | |
| Anti-inflammatory | Reduced NO and IL-6 levels in BV-2 cells | |
| Neuroprotection | Protective effects in tau hyperphosphorylation model |
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary studies have not indicated significant cytotoxicity at concentrations up to 10 µM in various cell lines, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Begin with a substitution reaction using nitrobenzene derivatives and pyridinemethanol under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid. Monitor yields at each step using HPLC or TLC. For example, similar protocols achieved 80% yields via stepwise reactions under mild conditions .
- Key Parameters : Adjust pH during substitution (alkaline conditions reduce side products), temperature during reduction (50–60°C minimizes decomposition), and stoichiometry of the condensing agent (e.g., DCC in equimolar ratios).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- 1H NMR : Look for characteristic signals, such as the acetamide proton (~10.10 ppm, singlet) and aromatic protons in the thienopyridine ring (δ 6.01–7.82 ppm). Multiplicity and coupling constants (e.g., J = 8.2 Hz for aromatic protons) confirm substitution patterns .
- Mass Spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ aligns with the molecular formula C₁₃H₁₁Cl₂N₃O₂S, as validated by high-resolution MS .
- Elemental Analysis : Compare experimental C, N, and S percentages (e.g., C: 45.29%, N: 12.23%) with theoretical calculations to confirm purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential azide or cyanide byproducts .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in cyclization or substitution reactions?
- Methodology :
- Use Gaussian 09 or ORCA software to calculate HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces. For example, MESP maps can identify nucleophilic/electrophilic sites, guiding reaction design (e.g., cyclization at the cyano group) .
- Compare computed IR spectra with experimental data to validate intermediates during multi-step syntheses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for the tetrahydrothieno ring protons overlap with acetyl group resonances:
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Perform deuterium exchange experiments to confirm exchangeable protons (e.g., NH in acetamide) .
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can reaction engineering (e.g., membrane separation, microreactors) improve the scalability of its synthesis?
- Approach :
- Membrane Technologies : Employ nanofiltration to separate intermediates (e.g., nitrobenzene derivatives) from reaction mixtures, reducing purification time .
- Microreactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., condensation) to enhance yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
